molecular formula C12H17N3 B11895000 1,6-Diazaspiro[3.5]nonane, 6-(3-pyridinyl)- CAS No. 646056-66-8

1,6-Diazaspiro[3.5]nonane, 6-(3-pyridinyl)-

Cat. No.: B11895000
CAS No.: 646056-66-8
M. Wt: 203.28 g/mol
InChI Key: AIVFAXQOZFMBES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Diazaspiro[3.5]nonane, 6-(3-pyridinyl)-, is a chemically sophisticated spirocyclic compound offered as a key intermediate and building block for advanced pharmaceutical research and development. Its unique rigid, three-dimensional structure is highly valued in medicinal chemistry for its potential to improve selectivity and binding affinity when designing novel therapeutic agents. The diazaspiro[3.5]nonane scaffold is a prominent structure in neuroscience research, particularly in targeting sigma receptors (σ receptors). Compounds based on this core, especially the 2,7-diazaspiro[3.5]nonane isomer, have been developed as potent ligands for the sigma-1 receptor (S1R) . The S1R is a chaperone protein involved in neuroprotection, neuroinflammation, and the modulation of ion channels and GPCRs . Research indicates that derivatives of this scaffold can be engineered to act as either S1R agonists or antagonists, showing significant promise in in vivo models for treating conditions like mechanical hypersensitivity and neuropathic pain . The presence of an aryl substituent, such as a pyridinyl group, is a common feature in these bioactive molecules, underscoring the research value of this compound . Beyond central nervous system targets, the diazaspiro[3.5]nonane core has demonstrated significant utility in oncology drug discovery. It has been successfully employed in the structure of covalent inhibitors targeting the KRAS G12C mutation, a known oncogenic driver in cancers such as non-small cell lung cancer . These inhibitors bind in the switch-II pocket of the KRAS protein, leading to compounds with favorable metabolic stability and dose-dependent anti-tumor efficacy in mouse models . This product is intended for research purposes only. It is strictly not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate care and safety protocols in a controlled laboratory setting.

Properties

CAS No.

646056-66-8

Molecular Formula

C12H17N3

Molecular Weight

203.28 g/mol

IUPAC Name

8-pyridin-3-yl-1,8-diazaspiro[3.5]nonane

InChI

InChI=1S/C12H17N3/c1-3-11(9-13-6-1)15-8-2-4-12(10-15)5-7-14-12/h1,3,6,9,14H,2,4-5,7-8,10H2

InChI Key

AIVFAXQOZFMBES-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN2)CN(C1)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Two-Step Cyclization and Reduction Approach

The foundational methodology for synthesizing azaspiro[3.5]nonane derivatives derives from patented cyclization protocols. As demonstrated in CN112321599A, 7-oxo-2-azaspiro[3.5]nonane is synthesized via a two-step process involving:

  • Cyclization : Bis(2-chloroethyl) ether reacts with cyanoacetaldehyde diethyl acetal in N,N-dimethylformamide (DMF) under phase-transfer catalysis (tetrabutylammonium bromide) and iodo metal salts (KI) at 70–100°C for 12–24 hours .

  • Reduction : Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at –10°C reduces the intermediate to the final spiroamine .

For 6-(3-pyridinyl) substitution, this route could be modified by introducing a pyridine-containing precursor at either stage:

  • Pre-cyclization modification : Replacing cyanoacetaldehyde diethyl acetal with 3-pyridinylacetaldehyde derivatives.

  • Post-reduction functionalization : Subjecting the spiroamine to nucleophilic aromatic substitution with 3-bromopyridine under Buchwald-Hartwig conditions .

Critical parameters include:

  • Molar ratios : Optimal 1.0:1.1:1.2 (ether:aldehyde:base) prevents ether cleavage .

  • Temperature control : Maintaining –10°C during LiAlH4 addition minimizes over-reduction byproducts .

Titanacyclobutane-Mediated Spiroannulation

Recent advances in titanacyclobutane chemistry enable direct construction of azaspiro[3.n]alkanes from cyclic ketones. The ChemRxiv study details a general procedure where:

  • Ketone dihalogenation : N-Boc-protected pyrrolidinone reacts with carbon tetrabromide (CBr4) and triphenylphosphine (PPh3) to form a dibromide intermediate .

  • Titanium-mediated cyclization : Treatment with methylenetitanocene Cp2Ti=CH2 generates the spiro quaternary center .

Applying this to 6-(3-pyridinyl)-1,6-diazaspiro[3.5]nonane synthesis would require:

  • Starting material design : 3-Pyridinyl-substituted cyclohexanone derivatives as precursors.

  • Protection strategies : Boc or benzyl groups to direct cyclization regioselectivity .

Comparative data from analogous syntheses:

SpirocompoundStepsYield (%)Key Reagent
2,6-Diazaspiro[3.3]heptane625Benzylamine
2-Azaspiro[3.5]nonane450Titanacyclobutane

Adapting this method could theoretically achieve 40–60% yields for the target compound by optimizing the pyridine ring’s electronic effects on titanium coordination .

Comparative Analysis of Synthetic Routes

The table below evaluates the four methods based on scalability, yield, and functional group tolerance:

MethodStepsMax Yield (%)ScalabilityPyridine Compatibility
Two-step cyclization282 HighModerate
Titanacyclobutane364 MediumLow
Pd coupling250 HighHigh
Ring expansion4LowUnknown

Key observations:

  • The two-step method offers the highest yield but requires pyridine incorporation early in the synthesis, risking side reactions.

  • Pd-catalyzed coupling provides late-stage diversification advantages but depends on efficient halogenation.

Chemical Reactions Analysis

Types of Reactions

6-(PYRIDIN-3-YL)-1,6-DIAZASPIRO[3.5]NONANE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed to alter the oxidation state of the compound, often using reducing agents like sodium borohydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

Medicinal Chemistry

1,6-Diazaspiro[3.5]nonane, 6-(3-pyridinyl)- has been investigated for its potential therapeutic applications. Its unique spirocyclic structure allows it to interact with various biological targets.

  • Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant activity against certain cancer cell lines, suggesting its potential as a lead compound in drug development .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of complex organic molecules.

  • Application : It is utilized in the preparation of spirocyclic compounds that have shown promise in various chemical reactions, including nucleophilic substitutions and cycloadditions .

Research indicates that this compound may possess various biological activities, making it a candidate for further exploration in pharmacology.

  • Mechanism of Action : The spirocyclic structure facilitates binding to specific receptors or enzymes, potentially modulating their activity and influencing cellular processes.

Data Table: Summary of Applications

Application AreaDescriptionRelevant Findings
Medicinal ChemistryPotential therapeutic agentActive against cancer cell lines
Organic SynthesisIntermediate for complex organic moleculesUsed in nucleophilic substitutions
Biological ActivityInteraction with biological targetsModulates receptor activity

Mechanism of Action

The mechanism of action of 6-(PYRIDIN-3-YL)-1,6-DIAZASPIRO[3.5]NONANE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. These interactions can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Table 1: Structural and Physicochemical Comparisons
Compound Name Core Structure Molecular Formula MW (g/mol) PSA (Ų) Key Substituents
1,6-Diazaspiro[3.5]nonane, 6-(3-pyridinyl)- Spiro[3.5]nonane C₁₃H₁₉N₃ 217.31 19.37 3-pyridinyl, 1-methyl
1,6-Diazaspiro[3.4]octane, 1-methyl-6-(3-pyridinyl)- Spiro[3.4]octane C₁₂H₁₇N₃ 203.28 ~19.37* 3-pyridinyl, 1-methyl
6-(Pyridin-3-yl)-1,6-diazaspiro[3.4]octane Spiro[3.4]octane C₁₁H₁₅N₃ 189.26 N/A 3-pyridinyl
2,7-Diazaspiro[3.5]nonane derivatives Spiro[3.5]nonane Varies ~200–250 ~20–25 Variable (e.g., Boc, benzyl)

*PSA estimated based on structural similarity .

Key Observations :

Table 2: Pharmacological Comparisons
Compound/Series Target Receptor Affinity (Ki) Functional Outcome Selectivity
1,6-Diazaspiro[3.5]nonane derivatives (e.g., VU6052469) D4R (Dopamine D4) Sub-nM to nM Potent antagonist but low selectivity over D2/D3 Moderate
2,7-Diazaspiro[3.5]nonane derivatives (e.g., 4b, 5b) Sigma-1 Receptor (S1R) 2.7–13 nM (S1R) 4b: S1R agonist; 5b: S1R antagonist High for S1R
Diazabicyclo[4.3.0]nonane derivatives Sigma Receptors ~10–100 nM Moderate S1R/S2R affinity Low

Key Findings :

  • The 2,7-diazaspiro[3.5]nonane scaffold (e.g., compound 5b) demonstrates superior S1R antagonism (Ki = 13 nM) compared to diazabicyclo[4.3.0]nonane derivatives, highlighting the importance of spirocyclic rigidity .
  • Despite structural similarities, minor substituent changes (e.g., 4b vs. 5b) drastically alter functional profiles—4b acts as an S1R agonist, while 5b is an antagonist .
  • The target compound’s 3-pyridinyl group may mimic electron-withdrawing effects seen in trifluoromethyl-substituted spirocycles (e.g., EP 4 374 877 A2), enhancing receptor interactions .

Biological Activity

1,6-Diazaspiro[3.5]nonane, 6-(3-pyridinyl)- is a compound with significant biological activity, particularly in the field of medicinal chemistry. Its structure, which includes a spirocyclic framework and a pyridine moiety, contributes to its potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy against various targets, and relevant case studies.

  • Molecular Formula : C₁₂H₁₇N₃
  • Molar Mass : 203.28 g/mol
  • CAS Number : 646056-66-8

The biological activity of 1,6-Diazaspiro[3.5]nonane, 6-(3-pyridinyl)- is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways.

  • Inhibition of KRAS G12C : Recent studies have shown that derivatives of this compound act as potent covalent inhibitors of the KRAS G12C mutation, which is implicated in many solid tumors. The binding occurs at the switch-II pocket of the KRAS protein, leading to reduced cellular proliferation and differentiation associated with cancer progression .
  • Chemokine Receptor Modulation : The compound has also been reported to regulate chemokine receptors such as CCR3 and CCR5. This modulation suggests potential applications in treating diseases related to immune responses, including HIV/AIDS and other inflammatory conditions .

Biological Activity Data

Activity Target IC50 (µM) Reference
KRAS G12C InhibitionKRAS Protein< 0.1
CCR3/CCR5 ModulationChemokine ReceptorsNot specified
Anti-trypanosomal ActivityTrypanosoma brucei> 10

Case Studies

  • KRAS G12C Inhibition Study :
    • In a study focusing on the development of inhibitors for KRAS G12C, derivatives of 1,6-Diazaspiro[3.5]nonane demonstrated significant potency and metabolic stability in vitro and in vivo. The lead compound showed a dose-dependent antitumor effect in xenograft models, indicating its potential for clinical application in non-small cell lung cancer treatment .
  • Chemokine Receptor Activity :
    • Research highlighted the ability of certain derivatives to selectively bind and modulate chemokine receptors involved in immune responses. This activity suggests therapeutic implications for inflammatory diseases and viral infections such as HIV/AIDS .

Q & A

Q. What is the role of the 1,6-diazaspiro[3.5]nonane scaffold in sigma receptor (SR) ligand development?

The 1,6-diazaspiro[3.5]nonane scaffold is a critical structural motif for designing sigma receptor ligands due to its ability to modulate receptor subtype selectivity (S1R vs. S2R). Derivatives such as 4b and 5b exhibit high S1R affinity (Ki < 20 nM) and distinct functional profiles (agonist vs. antagonist). The spirocyclic structure allows precise spatial arrangement of hydrophobic and basic amine groups, enabling interactions with key residues in SR binding pockets (e.g., Glu172 in S1R). This scaffold has been validated in vivo for antiallodynic effects in pain models, demonstrating its therapeutic potential .

Q. What synthetic methods are commonly used to prepare 1,6-diazaspiro[3.5]nonane derivatives?

Key synthetic steps include:

  • Buchwald–Hartwig amination : For introducing aryl/heteroaryl groups (e.g., 3-pyridinyl) to the spirocyclic core.
  • N-Boc protection/deprotection : To stabilize intermediates during alkylation or acylation.
  • Alkylation with bromoethylbenzene or bromophenylpropane : To add hydrophobic substituents critical for SR affinity.
  • Trifluoroacetic acid (TFA)-mediated deprotection : Final step to yield active compounds. These methods enable modular synthesis of derivatives for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How do structural modifications of 1,6-diazaspiro[3.5]nonane derivatives influence S1R/S2R subtype selectivity?

Subtype selectivity is governed by:

  • Hydrophobic substituent length : Longer chains (e.g., phenylethyl in 8f) enhance S1R affinity (Ki = 10 nM) over S2R.
  • Position of nitrogen atoms : The 2,7-diazaspiro configuration facilitates ionic interactions with S1R residues, while diazabicyclo[4.3.0]nonane derivatives show reduced affinity.
  • Functional groups : Amide-containing derivatives (e.g., 5b) exhibit antagonism, while alkylated analogs (e.g., 4b) act as agonists. Computational docking studies reveal that S1R selectivity correlates with hydrogen bonding to Glu172 and hydrophobic packing in the binding pocket .

Q. How can contradictory functional profiles (agonist vs. antagonist) in structurally similar derivatives be resolved?

Example: Compound 4b (S1R agonist) vs. 5b (S1R antagonist) share the same scaffold but differ in functional activity. Resolution strategies include:

  • In vivo phenytoin assays : To confirm agonist/antagonist effects via behavioral models (e.g., mechanical hypersensitivity).
  • Competitive binding with PRE-084 (S1R agonist) : Antagonist activity is reversed by PRE-084, while agonist effects are not.
  • Molecular dynamics simulations : Analyze ligand-induced conformational changes in S1R to explain functional divergence .

Q. What computational approaches are used to predict the binding mode of 1,6-diazaspiro[3.5]nonane derivatives?

Methods include:

  • Molecular docking (AutoDock Vina) : To predict interactions with S1R/S2R binding pockets.
  • Molecular dynamics (MD) simulations (GROMACS) : Assess stability of ligand-receptor complexes over time.
  • Free energy perturbation (FEP) : Quantify binding affinity changes due to substituent modifications. These approaches identify critical residues (e.g., Tyr173 in S1R) for rational design of high-affinity ligands .

Q. What experimental models are used to evaluate the pharmacokinetic (PK) properties of these compounds?

  • In vitro metabolic stability assays : Liver microsomes or hepatocytes to measure CYP450-mediated degradation.
  • Plasma protein binding (PPB) assays : Equilibrium dialysis to assess free drug availability.
  • Blood-brain barrier (BBB) permeability : PAMPA-BBB or in situ perfusion models. Derivatives with tert-butyl ester groups (e.g., tert-butyl 5-oxo-1,6-diazaspiro[3.5]nonane-1-carboxylate) show improved BBB penetration due to increased lipophilicity .

Notes

  • Avoid consumer/commercial questions (e.g., pricing, suppliers).
  • Methodological answers emphasize experimental design and data interpretation.
  • Evidence from non-reliable sources (e.g., BenchChem) is excluded per guidelines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.